1-Chloro-2,2-dimethyloctane
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Overview
Description
1-Chloro-2,2-dimethyloctane is an organic compound with the molecular formula C10H21Cl. It is a type of alkyl halide, specifically a chloroalkane, where a chlorine atom is bonded to a carbon atom in an octane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,2-dimethyloctane can be synthesized through the chlorination of 2,2-dimethyloctane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 2,2-dimethyloctane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,2-dimethyloctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions, often in solvents like ethanol or tert-butanol.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as alcohols, ethers, or nitriles.
Elimination Reactions: The major products are alkenes, such as 2,2-dimethyloctene.
Scientific Research Applications
1-Chloro-2,2-dimethyloctane has various applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chloroalkanes with biological systems.
Medicine: Research into the potential pharmacological properties of chloroalkanes includes their use as precursors for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-2,2-dimethyloctane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon atom, making it susceptible to nucleophilic attack. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,2-dimethylpropane:
1-Chloro-2,2-dimethylhexane: Similar structure with a six-carbon chain.
1-Chloro-2,2-dimethylheptane: Similar structure with a seven-carbon chain.
Uniqueness
1-Chloro-2,2-dimethyloctane is unique due to its specific carbon chain length and the position of the chlorine atom. This affects its reactivity and the types of reactions it can undergo compared to its shorter-chain analogs .
Properties
Molecular Formula |
C10H21Cl |
---|---|
Molecular Weight |
176.72 g/mol |
IUPAC Name |
1-chloro-2,2-dimethyloctane |
InChI |
InChI=1S/C10H21Cl/c1-4-5-6-7-8-10(2,3)9-11/h4-9H2,1-3H3 |
InChI Key |
NLVTYXBEPSHDCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)CCl |
Origin of Product |
United States |
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